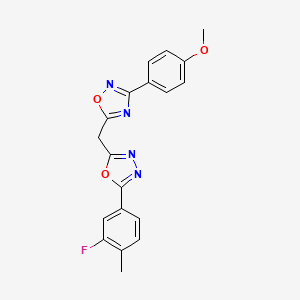
6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, also known as CM-272, is a novel small molecule inhibitor that has shown potential as an anticancer agent. It was first synthesized by a group of researchers at the University of Michigan in 2015. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Scientific Research Applications
Synthesis and Reactivity
Research on quinoline derivatives has shown significant interest due to their diverse applications, including their potential as intermediates in the synthesis of more complex molecules. For example, studies on the synthesis of alkyl and aryl substituted quinolines, such as dibenzo[b,g][1,8]naphthyridin-5-ones, highlight the reactivity of quinoline compounds under various conditions, demonstrating their versatility as precursors in organic synthesis (Manoj & Prasad, 2010). This research can be extended to understand the synthetic pathways that could involve "6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine", emphasizing its utility in constructing complex molecular frameworks.
Potential Biological Applications
Quinoline derivatives have been explored for their biological activities, where modifications in their structure could lead to potential therapeutic agents. For instance, quinoxaline sulfonamides synthesized from quinoxaline derivatives have been evaluated for antibacterial activities, indicating the role of sulfonyl and quinoline moieties in contributing to antimicrobial properties (Alavi et al., 2017). This suggests that "this compound" could also be explored for similar applications, leveraging its structural features for potential antibacterial or other biological activities.
Enzymatic and Catalytic Enhancements
The catalytic and enzymatic applications of quinoline derivatives have been noted, where substituted quinolinones have shown to enhance enzymatic activities (Abass, 2007). This points towards the exploration of "this compound" in catalysis or as an enzymatic modulator, potentially impacting fields like biocatalysis and the development of novel catalysts for organic transformations.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUCOHAABUNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
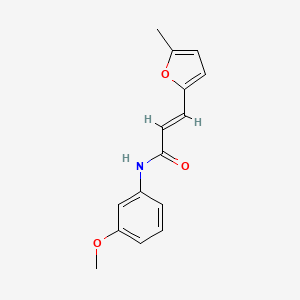
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)
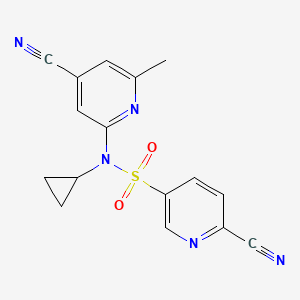

![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

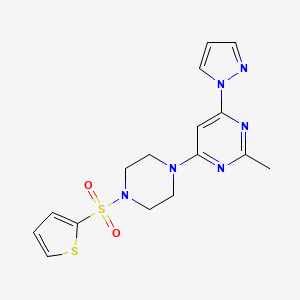
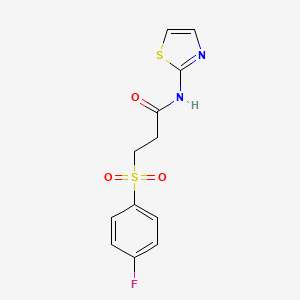
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
